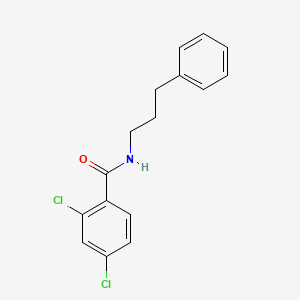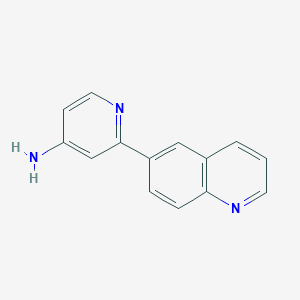
methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate
Vue d'ensemble
Description
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate, also known as METC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole carbamates and has been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate may increase the levels of acetylcholine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidants, such as glutathione peroxidase and superoxide dismutase. In addition, it has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity. It has been shown to have a relatively low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate. One area of interest is its potential use as an anticonvulsant. It has been shown to possess anticonvulsant properties in animal models, and further research is needed to explore its potential use in humans. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to decrease the levels of pro-inflammatory cytokines, and further research is needed to explore its potential use in inflammatory diseases. Finally, its potential use as a pesticide and insecticide also warrants further investigation.
Applications De Recherche Scientifique
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in the field of pharmacology. It has been shown to possess anticonvulsant, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use as a pesticide and insecticide.
Propriétés
IUPAC Name |
methyl N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-10-11(9-7-5-4-6-8-9)14-12(18-10)15-13(16)17-2/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCVQFNXYVZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4779431.png)

![2-{[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4779444.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)
![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)
![1-benzyl-5-(2,6-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4779493.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)
![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)